molecular formula C18H16BrN3O B11289372 3-(4-bromophenyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide

3-(4-bromophenyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11289372
M. Wt: 370.2 g/mol
InChI Key: LJYPFZWAYSIVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a phenylethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 4-bromobenzaldehyde with phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with a suitable carboxylic acid derivative to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide
  • 3-(4-fluorophenyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide
  • 3-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide

Uniqueness

The presence of the bromine atom in 3-(4-bromophenyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and binding affinity in biological systems, making it a valuable compound for specific applications.

Properties

Molecular Formula

C18H16BrN3O

Molecular Weight

370.2 g/mol

IUPAC Name

3-(4-bromophenyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16BrN3O/c19-15-8-6-14(7-9-15)16-12-17(22-21-16)18(23)20-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)

InChI Key

LJYPFZWAYSIVLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.